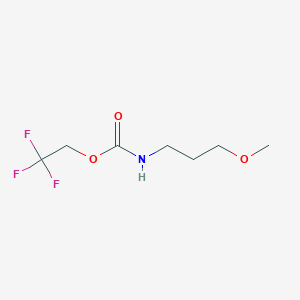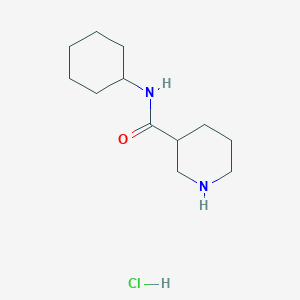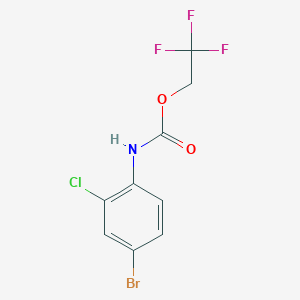
2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate is an organic compound with a unique chemical structure. It is a trifluoromethyl carbamate derivative of 4-bromo-2-chlorophenyl, and it has a wide range of applications in scientific research. This compound has been used in various areas such as organic synthesis, medicinal chemistry, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity of Thiourea Derivatives
A study explored the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, demonstrating their potential as novel antimicrobial agents with antibiofilm properties. These derivatives show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm growth capabilities. The presence of halogens such as iodine, bromine, or fluorine on the thiourea moiety significantly enhances their antipathogenic activity, suggesting a potential research application for similar compounds in developing antimicrobial strategies (Limban, Marutescu, & Chifiriuc, 2011).
Nanoparticles for Agricultural Applications
Research on polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole highlights the benefits of using nano-carrier systems in agriculture. These systems offer improved release profiles and reduced toxicity, providing a model for the encapsulation and delivery of various chemical agents in agricultural settings. The study demonstrates the potential of using such nanoparticles as carrier systems for fungicides, which could extend to the delivery of other chemical compounds, including carbamates, in environmental and agricultural applications (Campos et al., 2015).
Chromatographic Applications
Another area of application is the use of carbamate derivatives as chiral stationary phases for chromatographic enantioseparation. Studies on cellulose and amylose carbamates have shown their effectiveness in resolving racemic mixtures, indicating their importance in analytical chemistry for separating enantiomers. This research underlines the versatility of carbamate derivatives in improving chromatographic techniques and their potential utility in the pharmaceutical industry (Chankvetadze et al., 1997).
Environmental Monitoring
Furthermore, carbamates have been studied in the context of environmental monitoring, specifically in the detection and analysis of pollutants. Techniques involving chromatography and mass spectrometry have been employed to screen for polar pesticides in water samples, demonstrating the critical role of analytical methods in environmental protection and public health. These studies not only highlight the utility of carbamates in analytical chemistry but also underscore their importance in environmental monitoring efforts (Bagheri et al., 1993).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF3NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQGFJLFTBMAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



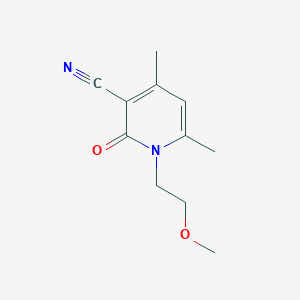
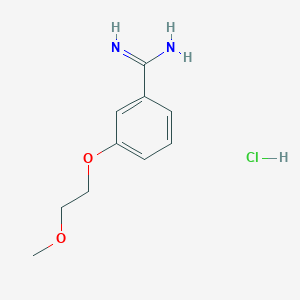
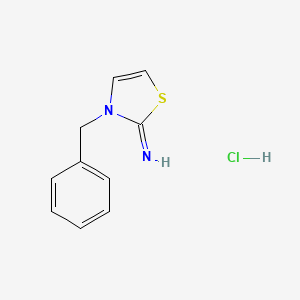
![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)
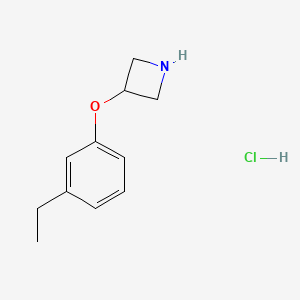
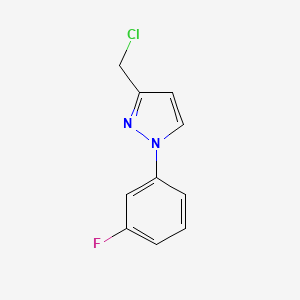
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)
![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)
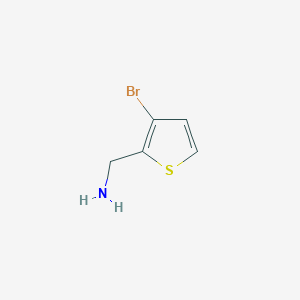
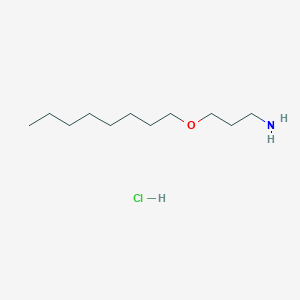
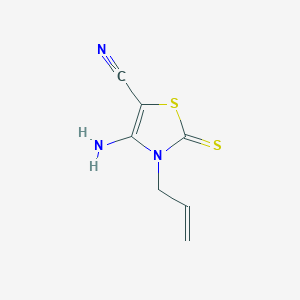
![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)
